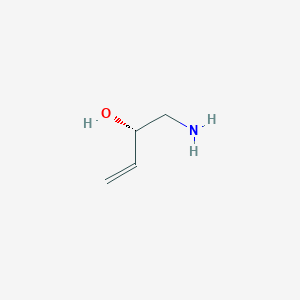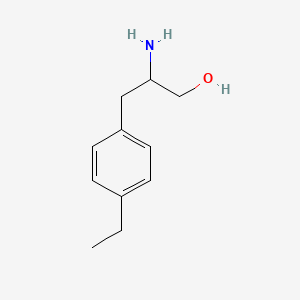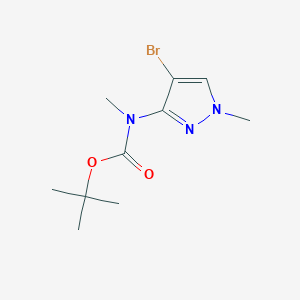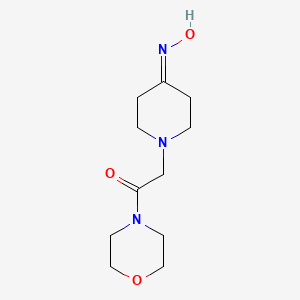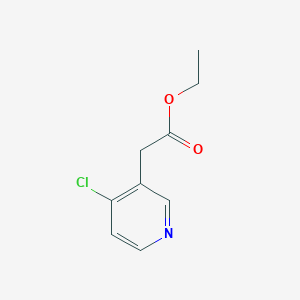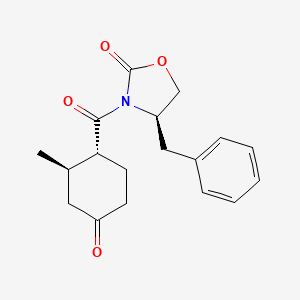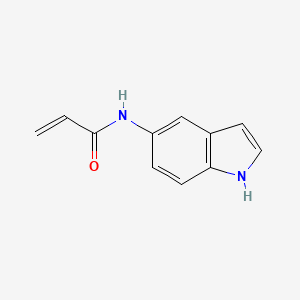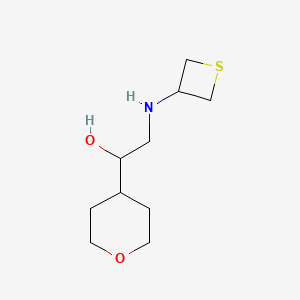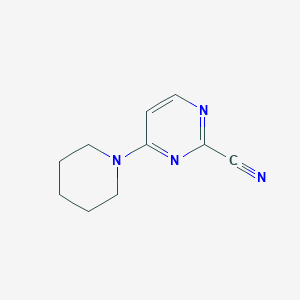![molecular formula C19H21FN6O2 B12979109 (6E)-21-Fluoro-2,3,8,9,10,11-hexahydro-1,5-methano-12,16-nitrilo-5H-pyrido[4,3-e][1,4,7,12,14]oxatetraazacycloeicosin-17(18H)-one](/img/structure/B12979109.png)
(6E)-21-Fluoro-2,3,8,9,10,11-hexahydro-1,5-methano-12,16-nitrilo-5H-pyrido[4,3-e][1,4,7,12,14]oxatetraazacycloeicosin-17(18H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6E)-21-Fluoro-2,3,8,9,10,11-hexahydro-1,5-methano-12,16-nitrilo-5H-pyrido[4,3-e][1,4,7,12,14]oxatetraazacycloeicosin-17(18H)-one is a synthetic organic compound characterized by its complex polycyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6E)-21-Fluoro-2,3,8,9,10,11-hexahydro-1,5-methano-12,16-nitrilo-5H-pyrido[4,3-e][1,4,7,12,14]oxatetraazacycloeicosin-17(18H)-one likely involves multiple steps, including the formation of the polycyclic core and the introduction of functional groups. Common synthetic routes may include:
Cyclization Reactions: Formation of the polycyclic core through cyclization reactions involving suitable precursors.
Fluorination: Introduction of the fluorine atom using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Amidation and Nitrilation: Incorporation of nitrogen atoms through amidation and nitrilation reactions.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms may be employed to scale up production efficiently.
Chemical Reactions Analysis
Types of Reactions
(6E)-21-Fluoro-2,3,8,9,10,11-hexahydro-1,5-methano-12,16-nitrilo-5H-pyrido[4,3-e][1,4,7,12,14]oxatetraazacycloeicosin-17(18H)-one may undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of functional groups using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce or modify functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Fluorinating Agents: N-fluorobenzenesulfonimide (NFSI), Selectfluor.
Major Products
The major products formed from these reactions depend on the specific functional groups present and the reaction conditions employed. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (6E)-21-Fluoro-2,3,8,9,10,11-hexahydro-1,5-methano-12,16-nitrilo-5H-pyrido[4,3-e][1,4,7,12,14]oxatetraazacycloeicosin-17(18H)-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology and Medicine
In biology and medicine, this compound may serve as a lead compound for drug discovery. Its polycyclic structure and functional groups suggest potential interactions with biological targets, making it a candidate for the development of pharmaceuticals.
Industry
In industry, this compound may be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (6E)-21-Fluoro-2,3,8,9,10,11-hexahydro-1,5-methano-12,16-nitrilo-5H-pyrido[4,3-e][1,4,7,12,14]oxatetraazacycloeicosin-17(18H)-one likely involves interactions with specific molecular targets, such as enzymes or receptors. These interactions may modulate biological pathways, leading to therapeutic effects. Detailed studies on its binding affinity and specificity are necessary to elucidate its mechanism of action fully.
Comparison with Similar Compounds
Similar Compounds
(6E)-21-Fluoro-2,3,8,9,10,11-hexahydro-1,5-methano-5H-pyrido[4,3-e][1,4,7,12,14]oxatetraazacycloeicosin-17(18H)-one: A structurally similar compound lacking the nitrilo group.
(6E)-21-Fluoro-2,3,8,9,10,11-hexahydro-1,5-methano-12,16-dinitrilo-5H-pyrido[4,3-e][1,4,7,12,14]oxatetraazacycloeicosin-17(18H)-one: A compound with an additional nitrilo group.
Uniqueness
The uniqueness of (6E)-21-Fluoro-2,3,8,9,10,11-hexahydro-1,5-methano-12,16-nitrilo-5H-pyrido[4,3-e][1,4,7,12,14]oxatetraazacycloeicosin-17(18H)-one lies in its specific arrangement of functional groups and polycyclic structure, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C19H21FN6O2 |
|---|---|
Molecular Weight |
384.4 g/mol |
IUPAC Name |
(19Z)-4-fluoro-22-oxa-1,5,8,13,15,26-hexazatetracyclo[19.3.1.110,14.02,7]hexacosa-2,4,6,10(26),11,13,19-heptaen-9-one |
InChI |
InChI=1S/C19H21FN6O2/c20-17-10-16-15(11-23-17)24-18(27)14-5-7-22-19(25-14)21-6-3-1-2-4-13-12-26(16)8-9-28-13/h2,4-5,7,10-11,13H,1,3,6,8-9,12H2,(H,24,27)(H,21,22,25)/b4-2- |
InChI Key |
RKGAUPZCDOYJMC-RQOWECAXSA-N |
Isomeric SMILES |
C1C/C=C\C2CN(CCO2)C3=CC(=NC=C3NC(=O)C4=NC(=NC=C4)NC1)F |
Canonical SMILES |
C1CC=CC2CN(CCO2)C3=CC(=NC=C3NC(=O)C4=NC(=NC=C4)NC1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methylbenzo[d]oxazole-5-thiol](/img/structure/B12979036.png)
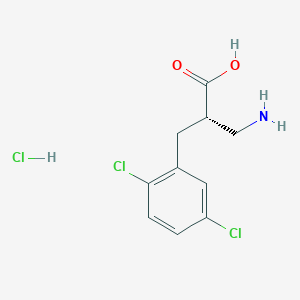
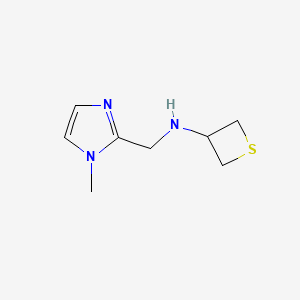
![1'-((Benzyloxy)carbonyl)-1-(tert-butoxycarbonyl)spiro[indoline-3,4'-piperidine]-6-carboxylic acid](/img/structure/B12979056.png)
